MAGL Inhibitory Potency: Comparable to the Most Potent Halogenated Analogs Within the Same Scaffold Series
In a direct head-to-head panel of eighteen pyrrolidin-2-one linked benzimidazole and benzothiazole derivatives, compound 25 (target) inhibited human MAGL with an IC50 of 9.4 nM. This potency is essentially equivalent to the two most active halogenated benzimidazole analogs in the same study: compound 22 (4-Cl phenyl; IC50 8.6 nM) and compound 23 (3-Cl,4-F phenyl; IC50 8.0 nM) [1]. The <15% difference in IC50 values across these three compounds indicates that the 4-methoxy substitution maintains on-target potency at the same nanomolar level as the optimized halogen derivatives.
| Evidence Dimension | hMAGL inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 9.4 nM (compound 25; 4-methoxyphenyl) |
| Comparator Or Baseline | Compound 22 (4-Cl phenyl): 8.6 nM; Compound 23 (3-Cl,4-F phenyl): 8.0 nM |
| Quantified Difference | Target is within 0.6–1.4 nM of the most potent analogs; rank order: 23 (8.0 nM) ≈ 22 (8.6 nM) ≈ 25 (9.4 nM) |
| Conditions | Human recombinant MAGL inhibition assay; substrate not specified in abstract; data from a single concentration-response study |
Why This Matters
Procurement decisions can prioritize the methoxy derivative without sacrificing target potency, as it matches the low-nanomolar activity of the best-in-series halogen analogs.
- [1] Altamimi ASA, Bawa S, Athar F, Hassan MQ, Riadi Y, Afzal O. Pyrrolidin-2-one linked benzofused heterocycles as novel small molecule monoacylglycerol lipase inhibitors and antinociceptive agents. Chem Biol Drug Des. 2020;96(6):1418-1432. doi:10.1111/cbdd.13751. PMID: 32575154. View Source
